2,4,5-trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
2,4,5-Trimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a tetrahydroquinoline scaffold modified with a propanoyl group at the 1-position and a 2,4,5-trimethyl-substituted benzene sulfonamide moiety at the 6-position. The propanoyl group distinguishes it from analogs with alternative acyl or oxo substituents, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-5-21(24)23-10-6-7-17-13-18(8-9-19(17)23)22-27(25,26)20-12-15(3)14(2)11-16(20)4/h8-9,11-13,22H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGUTWKEDLZQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its closest analog, F743-0145 (2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide), as well as other sulfonamide derivatives from literature:
Key Observations :
- Acyl vs.
- Trimethyl Benzene Sulfonamide : Shared with F743-0145, this moiety likely contributes to π-π stacking interactions in biological targets, a common feature in sulfonamide-based kinase inhibitors .
- Heterocyclic Modifications: Compounds like 24 and 5 incorporate oxadiazole or diazinane rings, which introduce additional hydrogen-bonding sites but reduce metabolic stability compared to tetrahydroquinoline-based analogs .
Pharmacological Implications
- Anti-Inflammatory/Anticancer Potential: Both the target compound and F743-0145 are structurally aligned with sulfonamides in therapeutic libraries targeting inflammation and cancer. The propanoyl group may confer improved target residence time due to stronger hydrophobic interactions .
- Solubility-Bioavailability Trade-off : The higher logD of the target compound (estimated ~3.5 vs. 3.28 for F743-0145) suggests reduced solubility but enhanced lipid bilayer penetration, a critical factor in central nervous system drug design .
- Synthetic Complexity: The propanoyl group introduces synthetic challenges compared to simpler oxo or ester derivatives (e.g., Compound 7 in ), requiring selective acylation steps under controlled conditions .
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